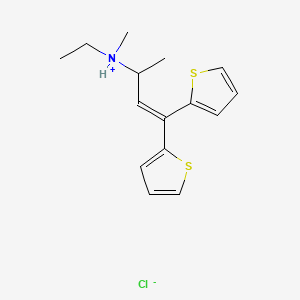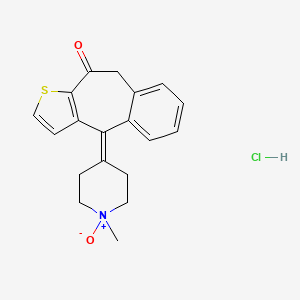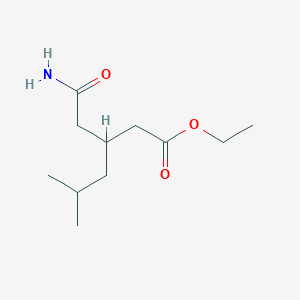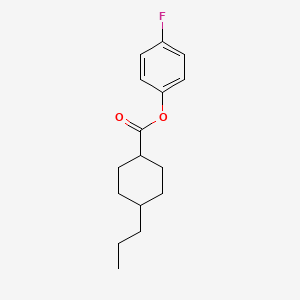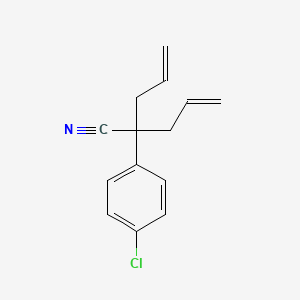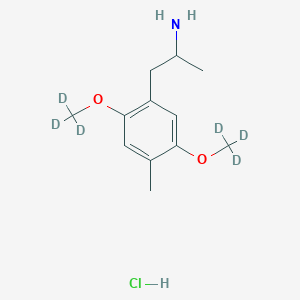![molecular formula C16H15ClNO5P-2 B13413980 5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: is a chemical compound with the molecular formula C16H17ClNO6P and a molecular weight of 385.74 g/mol . This compound is primarily used in proteomics research and is known for its role as a membrane-impermeant analogue of Glibenclamide .
Preparation Methods
The synthesis of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate involves its interaction with specific molecular targets and pathways. As a membrane-impermeant analogue of Glibenclamide, it is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate: can be compared with other similar compounds, such as:
Glibenclamide: A sulfonylurea compound used in the treatment of diabetes.
Tolbutamide: Another sulfonylurea compound with similar therapeutic applications.
Chlorpropamide: A long-acting sulfonylurea used in diabetes management.
The uniqueness of p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate lies in its membrane-impermeant nature, which makes it particularly useful in certain research applications where membrane permeability is a concern .
Properties
Molecular Formula |
C16H15ClNO5P-2 |
|---|---|
Molecular Weight |
367.72 g/mol |
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClNO5P/c1-23-15-7-4-12(17)10-14(15)16(19)18-9-8-11-2-5-13(6-3-11)24(20,21)22/h2-7,10H,8-9H2,1H3,(H,18,19)(H2,20,21,22)/p-2 |
InChI Key |
JBPITJXQKNITNH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)P(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



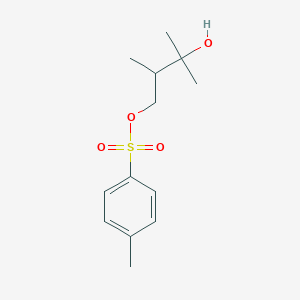

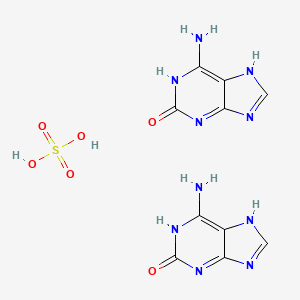
![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)

![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)
